molecular formula C7H12O2S B13290737 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid

1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13290737
M. Wt: 160.24 g/mol
InChI Key: JJJPDUUPLGJCNZ-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O2S It is a derivative of cyclobutanecarboxylic acid, where an ethylsulfanyl group is attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid typically involves the introduction of the ethylsulfanyl group to the cyclobutane ring. One common method is the reaction of cyclobutanecarboxylic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl group can participate in various biochemical reactions, influencing the compound’s overall effect. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: The parent compound without the ethylsulfanyl group.

    Cyclobutylamine: A derivative where the carboxylic acid group is replaced with an amine group.

    Sulfur-containing cyclobutanes: Other cyclobutane derivatives with different sulfur-containing groups.

Uniqueness: 1-(Ethylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the ethylsulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

1-ethylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O2S/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

JJJPDUUPLGJCNZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1(CCC1)C(=O)O

Origin of Product

United States

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